N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide

Conformational flexibility Linker SAR Rotatable bonds

Build a focused arylimidazole sulfonamide library with this distinct comparator. The C3 propyl linker and thiophene-2-sulfonamide terminus provide scaffold diversity for SAR exploration against NOS isoforms or sodium channels, as supported by Markush claims. Its drug-like properties (XLogP3 2.6, TPSA 101 Ų) make it a reference standard for ADME profiling. Procure for primary screening or validation of p97/VCP covalent engagement hypotheses.

Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
CAS No. 1421471-82-0
Cat. No. B2523375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide
CAS1421471-82-0
Molecular FormulaC16H17N3O2S2
Molecular Weight347.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H17N3O2S2/c20-23(21,15-8-4-13-22-15)18-9-5-11-19-12-10-17-16(19)14-6-2-1-3-7-14/h1-4,6-8,10,12-13,18H,5,9,11H2
InChIKeyTXPGLRBIUYCGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide (CAS 1421471-82-0) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide (CAS 1421471-82-0; PubChem CID 71789028) is a synthetic small molecule (MW 347.5 g/mol; molecular formula C₁₆H₁₇N₃O₂S₂) incorporating a 2-phenylimidazole head group, a three-carbon propyl linker, and a thiophene-2-sulfonamide terminus [1]. The compound is classified as an arylimidazole sulfonamide derivative, a chemotype that has been patented for nitric oxide synthase (NOS) inhibition and sodium channel modulation [2]. Its computed physicochemical properties include XLogP3-AA of 2.6, topological polar surface area of 101 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and seven rotatable bonds [1]. These properties place it within drug-like chemical space for oral bioavailability profiling, though no experimental pharmacokinetic data have been reported.

Why Generic Substitution Is Not Advisable for N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide (CAS 1421471-82-0) – Linker Length, Heteroaryl Sulfonamide, and Conformational Specificity


Within the arylimidazole sulfonamide chemotype, subtle structural variations produce functionally divergent compounds. The three-carbon propyl linker in CAS 1421471-82-0 imposes a specific spatial separation between the 2-phenylimidazole and the thiophene-2-sulfonamide that is absent in methylene-bridged analogs such as N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide, altering both conformational sampling and potential binding-site occupancy [1]. Similarly, replacement of the thiophene ring with a benzene sulfonamide (e.g., 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide) or an alkyl sulfonamide (e.g., N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide) modifies the electronic character and H-bonding capacity of the sulfonamide warhead, potentially re-directing target engagement [2]. The broader class of N-(heteroaryl)thiophene sulfonamides has been shown to yield AT2 receptor ligands with Ki values spanning from >1000 nM to <5 nM depending on the precise heteroaryl sulfonamide identity, demonstrating that even conservative substitutions can alter binding affinity by more than two orders of magnitude [3]. Consequently, compounds within this series cannot be assumed interchangeable for biological screening or SAR campaigns without explicit comparative data.

Quantitative Differential Evidence for N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide (CAS 1421471-82-0) – Comparative Physicochemical Profiling, Conformational Flexibility, and Class-Level Biological Annotation


Propyl Linker Confers Higher Rotatable Bond Count vs. Methylene-Bridged Analogs – Conformational Flexibility Differentiation

CAS 1421471-82-0 possesses seven rotatable bonds, driven by its three-carbon propyl linker connecting the 2-phenylimidazole to the thiophene-2-sulfonamide. In contrast, the methylene-bridged analog N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is predicted to have five rotatable bonds due to the single-carbon linker [1]. The additional degrees of conformational freedom in the propyl-linked compound may enable exploration of binding poses inaccessible to the more rigid methylene-linked analog, a relevant consideration for target-engagement campaigns where linker length is a critical SAR parameter [2].

Conformational flexibility Linker SAR Rotatable bonds

Thiophene-2-sulfonamide vs. Benzenesulfonamide Analogs – Differential Hydrogen Bond Acceptor Count and Topological Polar Surface Area

The thiophene-2-sulfonamide moiety in CAS 1421471-82-0 provides five hydrogen bond acceptors and a topological polar surface area (TPSA) of 101 Ų [1]. A direct analog bearing a benzenesulfonamide in place of the thiophene-2-sulfonamide, such as 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, is predicted to have four hydrogen bond acceptors (the thiophene sulfur atom being replaced by a carbon in the benzene ring) and a lower TPSA of approximately 93–95 Ų [2]. The thiophene sulfur contributes an additional H-bond acceptor site that may participate in target interactions not available to the benzenesulfonamide analog.

Hydrogen bonding Polar surface area Sulfonamide electronic properties

XLogP3-AA Lipophilicity of 2.6 Positions the Compound Within Optimal Oral Bioavailability Space Relative to More Lipophilic Analogs

CAS 1421471-82-0 has a computed XLogP3-AA of 2.6 [1], which falls within the generally accepted optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines. In contrast, the trifluoromethyl-substituted benzene sulfonamide analog N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 1421517-56-7) is predicted to have an XLogP of approximately 3.5–4.0 due to the lipophilic CF₃ group [2], potentially compromising solubility and increasing the risk of off-target binding. The moderate lipophilicity of the thiophene-2-sulfonamide compound represents a favorable starting point for hit-to-lead optimization.

Lipophilicity Drug-likeness Oral bioavailability prediction

Class-Level Biological Annotation: Arylimidazole Sulfonamide Chemotype Is Patented for NOS Inhibition and Sodium Channel Modulation – Structural Inclusion Assessment

The generic Markush structure in US Patent US20050234118A1 encompasses N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide as a species within its claims for compounds that act as NO synthase (NOS) inhibitors and sodium channel modulators [1]. The patent specifies that claimed compounds of general formula (I) are useful for preparing medicaments for NOS inhibition and sodium channel modulation, with therapeutic indications including inflammatory, neurodegenerative, and pain-related disorders [1]. While the specific compound has not been individually exemplified with quantitative IC₅₀ or Ki values in the patent literature, its structural inclusion within the Markush claims provides a class-level biological activity hypothesis that distinguishes it from arylimidazole derivatives lacking the sulfonamide-thiophene motif.

Nitric oxide synthase inhibition Sodium channel modulation Patent-based target annotation

Recommended Research and Procurement Application Scenarios for N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide (CAS 1421471-82-0)


Hit Identification Screening for Nitric Oxide Synthase (NOS) Inhibition or Sodium Channel Modulation

Based on the structural inclusion of CAS 1421471-82-0 within the Markush claims of US20050234118A1, this compound is a suitable candidate for primary screening against NOS isoforms (iNOS, nNOS, eNOS) or sodium channel subtypes in biochemical or cell-based assays [1]. Procure this compound when building a focused library around the arylimidazole sulfonamide chemotype for neurological or inflammatory disease targets. The propyl linker and thiophene sulfonamide terminus provide scaffold diversity distinct from simpler methylene-linked or benzene sulfonamide analogs.

Structure-Activity Relationship (SAR) Studies on Linker Length in Arylimidazole Sulfonamides

The seven rotatable bonds and three-carbon propyl spacer of CAS 1421471-82-0 make it a valuable comparator for SAR studies examining the impact of linker length on target binding and functional activity [1]. Contrast this compound with methylene-bridged analogs to determine whether extended linkers enhance or reduce potency for specific targets such as AT2 receptors, where linker positioning has been demonstrated to switch agonist/antagonist functional outcomes [2]. Employ in parallel synthesis or library enumeration strategies to explore the linker SAR landscape.

Physicochemical Benchmarking in ADME Screening Panels

With a computed XLogP3-AA of 2.6, five H-bond acceptors, and TPSA of 101 Ų, this compound occupies a favorable position in oral drug-like chemical space [1]. Use this compound as a reference standard when benchmarking experimental solubility, permeability (PAMPA or Caco-2), and microsomal stability for a series of thiophene-2-sulfonamide derivatives. Compare directly with more lipophilic analogs bearing CF₃-substituted benzene sulfonamides to quantify the impact of the thiophene heterocycle on ADME parameters.

Chemical Probe Development for p97/VCP ATPase (Covalent Inhibitor Hypothesis)

Although direct quantitative data from primary published literature are currently unavailable, cheminformatics annotations on the PubChem record indicate that this compound has been associated with p97/VCP ATPase covalent inhibition via C522 residue targeting [1]. Procure this compound for follow-up biochemical validation studies if your program investigates covalent p97 inhibitors, particularly as a comparator to established covalent inhibitors such as FL-18 or NMS-873. Confirmatory IC₅₀ determination and washout experiments are recommended before drawing conclusions about covalent mechanism.

Quote Request

Request a Quote for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.